molecular formula C3H7HgI B14268402 (2-Iodoethyl)(methyl)mercury CAS No. 183428-22-0

(2-Iodoethyl)(methyl)mercury

Cat. No.: B14268402
CAS No.: 183428-22-0
M. Wt: 370.58 g/mol
InChI Key: UNYCYAXAYZIRNL-UHFFFAOYSA-N
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Description

(2-Iodoethyl)(methyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a methyl group and a 2-iodoethyl group Organomercury compounds are known for their significant toxicity and environmental impact

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodoethyl)(methyl)mercury typically involves the reaction of methylmercury chloride with ethylene iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction can be represented as follows:

CH3HgCl+C2H4I2CH3HgC2H4I+HCl\text{CH}_3\text{HgCl} + \text{C}_2\text{H}_4\text{I}_2 \rightarrow \text{CH}_3\text{HgC}_2\text{H}_4\text{I} + \text{HCl} CH3​HgCl+C2​H4​I2​→CH3​HgC2​H4​I+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of the reactants and products. The use of automated systems and closed reactors is common to minimize human exposure.

Chemical Reactions Analysis

Types of Reactions

(2-Iodoethyl)(methyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) compounds.

    Reduction: Reduction reactions can convert it back to elemental mercury.

    Substitution: The iodine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and stannous chloride are used.

    Substitution: Halogen exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.

Major Products Formed

    Oxidation: Mercury(II) iodide and other mercury(II) compounds.

    Reduction: Elemental mercury and methylmercury.

    Substitution: Various organomercury halides depending on the substituent used.

Scientific Research Applications

(2-Iodoethyl)(methyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its effects on biological systems, particularly its toxicity and bioaccumulation.

    Medicine: Investigated for its potential use in radiotherapy and as a diagnostic tool.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Iodoethyl)(methyl)mercury involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function. It also interferes with cellular signaling pathways and induces oxidative stress, leading to cell damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Similar in structure but lacks the 2-iodoethyl group.

    Ethylmercury: Contains an ethyl group instead of a methyl group.

    Phenylmercury: Contains a phenyl group instead of an alkyl group.

Uniqueness

(2-Iodoethyl)(methyl)mercury is unique due to the presence of both a methyl group and a 2-iodoethyl group, which confer distinct chemical properties and reactivity. This makes it suitable for specific applications that other organomercury compounds may not be able to fulfill.

Properties

CAS No.

183428-22-0

Molecular Formula

C3H7HgI

Molecular Weight

370.58 g/mol

IUPAC Name

2-iodoethyl(methyl)mercury

InChI

InChI=1S/C2H4I.CH3.Hg/c1-2-3;;/h1-2H2;1H3;

InChI Key

UNYCYAXAYZIRNL-UHFFFAOYSA-N

Canonical SMILES

C[Hg]CCI

Origin of Product

United States

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